

# A Comparative Guide to NCD38 and GSK2879552 in Acute Myeloid Leukemia

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **NCD38**

Cat. No.: **B609494**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood.<sup>[1][2]</sup> Epigenetic dysregulation is a key driver of AML pathogenesis, making epigenetic modifiers promising therapeutic targets.<sup>[3][4]</sup> One such target is Lysine-Specific Demethylase 1 (LSD1), a histone demethylase that is overexpressed in various cancers, including AML, and is associated with poor prognosis.<sup>[2][4]</sup> LSD1 plays a crucial role in maintaining the differentiation block in leukemia cells.<sup>[5]</sup> Consequently, inhibitors of LSD1 have emerged as a potential therapeutic strategy for AML.<sup>[1][2]</sup>

This guide provides a comparative overview of two LSD1 inhibitors, **NCD38** and GSK2879552, for their application in AML research and development. Both compounds have demonstrated anti-leukemic activity by promoting the differentiation of AML cells.<sup>[6][7]</sup>

## Mechanism of Action: LSD1 Inhibition

Both **NCD38** and GSK2879552 are small molecule inhibitors of LSD1. LSD1, also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).<sup>[4]</sup> The demethylation of H3K4me2, a mark associated with active enhancers, leads to the repression of target genes, including those involved in myeloid differentiation.<sup>[7]</sup>

By inhibiting LSD1, **NCD38** and GSK2879552 prevent the demethylation of H3K4me2, leading to its accumulation at the promoter and enhancer regions of genes that promote myeloid differentiation, such as CD11b and CD86.[7][8] This epigenetic reprogramming helps to overcome the differentiation block in AML cells, inducing them to mature and reducing their proliferative capacity.[6][7]

While both drugs target LSD1, their effects on other histone marks may differ. **NCD38** has been shown to elevate the levels of H3K27 acetylation (H3K27ac), another mark of active enhancers.[9] GSK2879552's effects have been described as inducing local changes in histone marks near the transcriptional start sites of genes whose expression is increased upon LSD1 inhibition.

## Signaling Pathway of LSD1 Inhibition in AML



[Click to download full resolution via product page](#)

Caption: Mechanism of **NCD38** and GSK2879552 in AML.

## Quantitative Data Presentation

Direct head-to-head comparative studies providing IC50 values for both **NCD38** and GSK2879552 in the same AML cell lines are not readily available in the reviewed literature. The following tables summarize the available quantitative data for each compound from separate studies.

Table 1: In Vitro Efficacy of GSK2879552 in AML Cell Lines

| Cell Line | Assay Type              | Endpoint | Value (nM)                  | Reference(s) |
|-----------|-------------------------|----------|-----------------------------|--------------|
| MOLM-13   | Cell Proliferation      | EC50     | ~137 (avg. across 20 lines) | [8]          |
| THP-1     | Cell Proliferation      | EC50     | ~137 (avg. across 20 lines) | [8]          |
| OCI-AML3  | Cell Proliferation      | EC50     | ~137 (avg. across 20 lines) | [8]          |
| SKM-1     | Differentiation (CD11b) | EC50     | 7.1                         | [2]          |
| SKM-1     | Differentiation (CD86)  | EC50     | 13                          | [2]          |
| MOLM-13   | Differentiation (CD11b) | EC50     | 44 ± 4                      | [8]          |
| THP-1     | Differentiation (CD11b) | EC50     | 23 ± 4                      | [8]          |
| MOLM-13   | Gene Expression (CD11b) | EC50     | 31 ± 1                      | [8]          |
| MOLM-13   | Gene Expression (CD86)  | EC50     | 28 ± 6                      | [8]          |

Table 2: In Vitro Efficacy of **NCD38** in AML and other Leukemia Cell Lines

| Cell Line/Model                 | Effect                                                              | Reference(s) |
|---------------------------------|---------------------------------------------------------------------|--------------|
| MLL-AF9 leukemia cells          | Inhibited growth                                                    | [6]          |
| Erythroleukemia cells           | Inhibited growth                                                    | [6]          |
| Megakaryoblastic leukemia cells | Inhibited growth                                                    | [6]          |
| MDS overt leukemia cells        | Inhibited growth                                                    | [6]          |
| Glioma Stem Cells               | Reduced cell viability and neurosphere formation; induced apoptosis | [10]         |
| Erythroleukemia cells           | Induces activation of ERG super-enhancer                            | [9]          |

Note: Specific IC50 values for **NCD38** in common AML cell lines were not found in the reviewed literature, preventing a direct quantitative comparison with GSK2879552.

## In Vivo Experimental Data

**GSK2879552:** In a murine model of AML using MLL-AF9 transduced hematopoietic progenitor cells, treatment with GSK2879552 led to a significant decrease in GFP-positive (leukemic) cells in the bone marrow and prolonged overall survival compared to control-treated mice.[11]

**NCD38:** A single administration of **NCD38** was reported to cause the in vivo eradication of primary MDS-related leukemia cells with a complex karyotype.[6] In preclinical orthotopic models using glioma stem cells, **NCD38** significantly reduced tumor progression and improved mouse survival.[10]

## Experimental Protocols

### Cell Viability Assay

Objective: To determine the effect of **NCD38** and GSK2879552 on the proliferation of AML cells.

### General Protocol (using CellTiter-Glo® Luminescent Cell Viability Assay):

- Cell Seeding: Seed AML cells (e.g., MOLM-13, THP-1) in 96-well plates at a density of  $3 \times 10^4$  cells/well.[12]
- Compound Treatment: Treat cells with a serial dilution of **NCD38** or GSK2879552 for a specified duration (e.g., 72 hours).[12]
- Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- Measurement: Measure luminescence using a microplate reader.
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[12]



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [theses.gla.ac.uk](http://theses.gla.ac.uk) [theses.gla.ac.uk]
- 2. [cdn.clinicaltrials.gov](http://cdn.clinicaltrials.gov) [cdn.clinicaltrials.gov]
- 3. [researchgate.net](http://researchgate.net) [researchgate.net]
- 4. Pharmacological Inhibition of Lysine-Specific Demethylase 1A Reduces Atherosclerotic Lesion Formation in Apolipoprotein E-Deficient Mice by a Mechanism Involving Decreased Oxidative Stress and Inflammation; Potential Implications in Human Atherosclerosis [mdpi.com]

- 5. [pnas.org](https://www.pnas.org) [pnas.org]
- 6. Pharmacological inhibition of LSD1 triggers myeloid differentiation by targeting GSE1 oncogenic functions in AML - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov/pmc/)
- 7. [oncotarget.com](https://www.oncotarget.com) [oncotarget.com]
- 8. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov/pmc/)
- 9. mit aml mds: Topics by Science.gov [\[science.gov\]](https://www.science.gov)
- 10. Novel KDM1A inhibitors induce differentiation and apoptosis of glioma stem cells via unfolded protein response pathway - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov/pmc/)
- 11. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 12. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to NCD38 and GSK2879552 in Acute Myeloid Leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b609494#ncd38-versus-gsk2879552-in-acute-myeloid-leukemia\]](https://www.benchchem.com/product/b609494#ncd38-versus-gsk2879552-in-acute-myeloid-leukemia)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)